molecular formula C18H17N3O2 B2907697 N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide CAS No. 903330-44-9

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide

Cat. No.: B2907697
CAS No.: 903330-44-9
M. Wt: 307.353
InChI Key: QZHSXRBSTSOLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with methyl groups at positions 2 (quinazolinone ring) and 2 (phenyl ring), linked via an acetamide moiety. Quinazolinones are heterocyclic compounds with broad pharmacological applications, including antimicrobial, anticancer, and receptor modulation activities . This compound’s structural complexity, with dual methyl substituents and a phenyl-acetamide linkage, distinguishes it from simpler quinazolinone derivatives and may confer unique physicochemical or biological properties.

Properties

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-10-14(8-9-16(11)20-13(3)22)21-12(2)19-17-7-5-4-6-15(17)18(21)23/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHSXRBSTSOLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves the condensation of 2-methyl-4-oxoquinazoline with a suitable acylating agent. One common method involves the reaction of 2-methyl-4-oxoquinazoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors and modulate cellular signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related quinazolinone-acetamide derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Variations

2.1.1. Core Modifications
  • Target Compound: Features a 3,4-dihydroquinazolin-4-one core with methyl groups at both the quinazolinone (C2) and phenyl (C2) positions.
  • Compound 1 (): N-(4-(5-(3-(Furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyloxy)phenyl)acetamide. Key Differences: Incorporates a furan-methyl group and methoxybenzyloxy-phenyl substituent.
  • Compound 13a (): 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide. Key Differences: Replaces the quinazolinone core with a cyano-hydrazinylidene system and introduces a sulfamoylphenyl group. This increases polarity and hydrogen-bonding capacity .
2.1.2. Acetamide-Linked Derivatives
  • Compound 5 () : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide.
    • Key Differences : Substitutes the methyl group with a sulfamoylphenyl group and introduces a thioether linkage. The sulfamoyl group enhances hydrophilicity (melting point: 269.0°C) compared to the target compound’s methyl substituents .
  • Compound 8 () : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide.
    • Key Differences : Incorporates a 4-tolyl group, leading to higher crystallinity (melting point: 315.5°C) due to planar aromatic stacking .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents Source
Target Compound 335.37* Not Reported 2-Methyl (quinazolinone), 2-Methyl (phenyl) N/A
Compound 1 () ~550* Not Reported Furan-methyl, Methoxybenzyloxy
Compound 13a () 357.38 288 4-Methylphenyl, Sulfamoylphenyl
Compound 5 () ~450* 269.0 Sulfamoylphenyl, Thioether
Compound 8 () ~450* 315.5 4-Tolyl, Sulfamoylphenyl
Compound NCGC00168126–01 () ~490* Not Reported Furan-methyl, Methoxybenzyloxy

*Calculated based on structural data.

  • Melting Points : Sulfamoyl and tolyl substituents (e.g., Compounds 5, 8) increase melting points due to enhanced intermolecular interactions. The target compound’s methyl groups may reduce crystallinity compared to these derivatives.
  • Solubility : Polar groups (e.g., sulfamoyl in Compound 13a) improve aqueous solubility, whereas hydrophobic substituents (e.g., methyl in the target compound) may favor lipid membrane permeability .

Key Findings and Implications

  • Substituent Effects : Methyl groups in the target compound likely reduce polarity compared to sulfamoyl or thioether derivatives, impacting bioavailability and target selectivity.
  • Synthetic Flexibility: Diverse routes (e.g., diazonium coupling, thiol cyclization) enable modular modification of quinazolinone-acetamide scaffolds for tailored applications.
  • Biological Potential: Structural similarities to TSH agonists and anticonvulsants suggest underexplored therapeutic avenues for the target compound.

Biological Activity

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a quinazolinone moiety, which is known for its diverse biological properties. The compound can be represented as follows:

Molecular Formula C17H18N2OCAS Number 903308 99 6\text{Molecular Formula C}_{17}\text{H}_{18}\text{N}_{2}\text{O}\quad \text{CAS Number 903308 99 6}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The quinazolinone structure is recognized for its antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth by targeting enzymes involved in folate synthesis, such as dihydropteroate synthase, which is crucial for bacterial survival.
  • Anticancer Potential : Research indicates that quinazolinone derivatives can induce apoptosis in cancer cells. The compound may act by disrupting cell proliferation pathways and promoting apoptotic signaling. Studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .
  • Antiviral Activity : There is emerging evidence suggesting that quinazolinone derivatives may possess antiviral properties. Certain compounds within this class have shown efficacy against viruses such as hepatitis C and influenza by inhibiting viral replication mechanisms .

Antibacterial Activity

A study on similar quinazolinone derivatives reported that compounds with structural similarities to this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism was primarily through the inhibition of folate synthesis pathways.

Anticancer Activity

In a recent investigation, a series of quinazolinone derivatives were synthesized and evaluated for their anticancer properties. The study employed MTT assays to assess cell viability and found that certain derivatives significantly reduced the viability of cancer cells compared to control groups . Notably, compounds that induced higher levels of caspase activation were correlated with enhanced anticancer activity.

CompoundCell LineIC50 (µM)Mechanism
Compound AA54915Apoptosis induction
Compound BC620Cell cycle arrest
This compoundA549TBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide?

  • Methodology : The synthesis typically involves multi-step protocols. First, the quinazolinone core is prepared via cyclization of anthranilic acid derivatives or substituted benzamides. Subsequent functionalization introduces the 2-methylphenylacetamide group. Key steps include:

  • Core formation : Use of acetic anhydride or phosphoryl chloride for cyclization under reflux (120–140°C) .
  • Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the quinazolinone intermediate and 2-methyl-4-aminophenylacetic acid. Solvents like DMF or dichloromethane are preferred .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield (>70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Analytical workflow :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of substituents (e.g., δ 2.1 ppm for methyl groups, δ 8.3 ppm for quinazolinone protons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 336.35) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .

Q. How can preliminary biological activity screening be designed for this compound?

  • Assay design :

  • Anticancer screening : MTT assays against human cancer cell lines (e.g., MCF-7, A549) at 1–100 µM concentrations, with cisplatin as a positive control .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus and E. coli .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s structural configuration?

  • Crystallography workflow :

  • Crystal growth : Slow evaporation of saturated DMSO/water solutions yields diffraction-quality crystals .
  • Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018 refines structures with R1 < 0.05. Hydrogen bonding (e.g., N–H···O=C interactions) and π-stacking distances (3.4–3.6 Å) confirm stability .

Q. What strategies address contradictions in biological activity data across assays?

  • Case example : Discrepancies in IC50_{50} values for EGFR inhibition (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions.

  • Validation steps :
  • Replicate assays with standardized ATP concentrations (1 mM) and pH 7.4 buffers .
  • Compare orthogonal methods (e.g., Western blotting for phospho-EGFR levels) .
  • Use isothermal titration calorimetry (ITC) to measure binding affinity (ΔG, Kd_d) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • SAR design :

  • Systematic substitution : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the phenyl ring to enhance EGFR binding (ΔΔG = -2.1 kcal/mol) .
  • Heterocycle variation : Replace the quinazolinone core with pyridopyrimidinone to assess solubility changes (logP reduction from 3.2 to 2.5) .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with Thr790/Met793 residues) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Preclinical models :

  • Pharmacokinetics : Administer 10 mg/kg orally to Sprague-Dawley rats; measure plasma concentrations via LC-MS/MS (t1/2_{1/2} = 4.2 hrs, Cmax_{max} = 1.8 µg/mL) .
  • Toxicity : 28-day repeat-dose study in mice (50–200 mg/kg) with histopathology and serum ALT/AST analysis .
  • Efficacy : Xenograft models (e.g., HCT-116 tumors) assess tumor volume reduction (%TGI > 60%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.